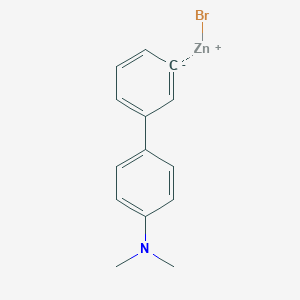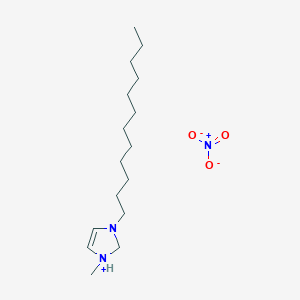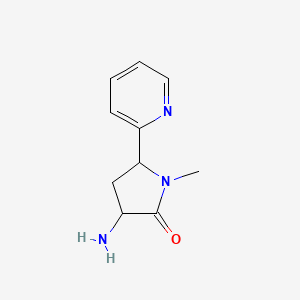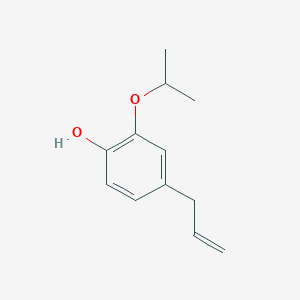
4-Allyl-2-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-isopropoxyphenol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps . One common method includes the use of catechol as a starting material, which undergoes a series of reactions to introduce the allyl and isopropoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification and esterification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various ether and ester derivatives .
Scientific Research Applications
4-Allyl-2-isopropoxyphenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidative and neuroprotective effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-Allyl-2-isopropoxyphenol involves its interaction with various molecular targets and pathways. It exhibits antioxidative properties by scavenging reactive oxygen species and protecting cells from oxidative stress . Additionally, it has been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-Allyl-2-methoxyphenol): Similar in structure but has a methoxy group instead of an isopropoxy group.
Catechol (1,2-Dihydroxybenzene): A functional parent compound with two hydroxyl groups on the benzene ring.
Uniqueness
4-Allyl-2-isopropoxyphenol is unique due to its isopropoxy group, which imparts different chemical and biological properties compared to its analogues. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-propan-2-yloxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-4-5-10-6-7-11(13)12(8-10)14-9(2)3/h4,6-9,13H,1,5H2,2-3H3 |
InChI Key |
ICVLUTHYXHYLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)
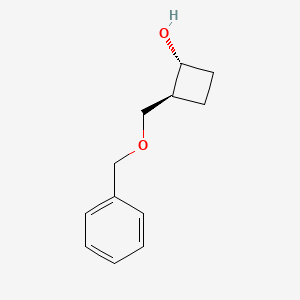
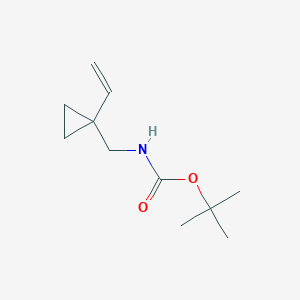
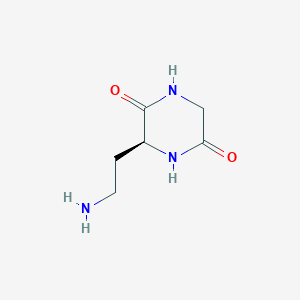
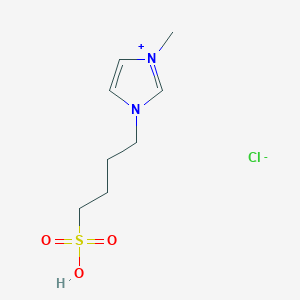
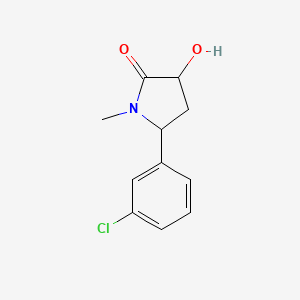
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)

![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)
![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)
